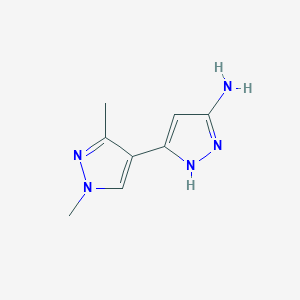

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 1,3-dimethylpyrazole substituent at the 3-position of the pyrazol-5-amine core. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science applications. The dimethylpyrazole group enhances steric bulk while maintaining moderate lipophilicity, which can influence binding affinity and metabolic stability .

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

5-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H11N5/c1-5-6(4-13(2)12-5)7-3-8(9)11-10-7/h3-4H,1-2H3,(H3,9,10,11) |

InChI Key |

QWEWALJPPJHTBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2=CC(=NN2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method involves the reaction of 1,3-dimethyl-5-pyrazolone with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Activity

- Regioisomerism : A regioisomeric switch from 3-(4-fluorophenyl) to 4-(4-fluorophenyl) in pyrazol-5-amine derivatives shifted inhibitory activity from p38αMAP kinase to cancer-related kinases, highlighting the critical role of substituent positioning .**

- Derivatization : Conversion of the 5-amine group to mercaptoacetamide derivatives (e.g., 3-(3-chlorophenyl)-1H-pyrazol-5-amine → 2-mercaptoacetamide) improved inhibitory activity against botulinum neurotoxin, demonstrating the impact of functional group modifications .**

- Heterocyclic Replacements : Substitution of the pyrazole ring with a thiazole (e.g., 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine) introduced a sulfur atom, altering electronic properties and binding geometries .**

Electronic and Tautomeric Effects

- DFT Studies: For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, DFT calculations revealed tautomerism between enol and keto forms, influenced by substituents. This tautomeric equilibrium affects NMR chemical shifts and reactivity .**

- Halogen Effects : Bromine and iodine substituents (e.g., 3-(4-bromophenyl)-1H-pyrazol-5-amine) increase molecular polarizability, enhancing hydrophobic interactions but reducing aqueous solubility .**

Key Research Findings

Positional Sensitivity : Substituent position (e.g., 3- vs. 4-fluorophenyl) can completely alter target specificity, as seen in kinase inhibition profiles .

Solubility vs. Lipophilicity : Aliphatic substituents (e.g., piperidine, ethylphenyl) balance solubility and membrane permeability, critical for drug-likeness .

Biological Activity

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13N5

- Molar Mass : 191.23 g/mol

- CAS Number : 1593718-72-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole moieties. The specific synthetic routes can vary but often include the reaction of appropriate pyrazole derivatives under controlled conditions to achieve the desired compound.

Antimicrobial Activity

Recent studies have shown that compounds containing the pyrazole framework exhibit significant antimicrobial properties. For instance, a related study reported that various pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against different bacterial strains . This suggests that this compound may possess similar antimicrobial efficacy.

Anti-inflammatory Activity

Anti-inflammatory properties have been a focal point in the evaluation of pyrazole derivatives. In vitro assays indicated that certain compounds exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, compounds with similar structures showed IC50 values as low as 5.40 µM for COX-1 and 0.01 µM for COX-2 . The selectivity index for these compounds was significantly higher than standard anti-inflammatory drugs, indicating potential as selective COX inhibitors.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of pyrazole derivatives. The DPPH scavenging assay has been widely used to evaluate this property. Compounds similar to this compound have shown high percentages of DPPH scavenging activity, ranging from 84.16% to 90.52% . This suggests that the compound may effectively neutralize free radicals, contributing to its potential therapeutic benefits.

Case Study 1: COX Inhibition

A recent study synthesized a series of pyrazole derivatives and evaluated their COX inhibitory activities. Among these, one compound demonstrated an IC50 value of 0.01 µM for COX-2 inhibition, significantly outperforming traditional NSAIDs like celecoxib . This highlights the potential of pyrazole derivatives in developing new anti-inflammatory agents.

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, several pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited MIC values comparable to established antibiotics . This reinforces the need for further exploration into their clinical applications.

Summary Table of Biological Activities

| Biological Activity | Assessed Property | Result/IC50 Value |

|---|---|---|

| Antimicrobial | MIC | 2.50 - 20 µg/mL |

| Anti-inflammatory | COX Inhibition | IC50 = 0.01 µM (COX-2) |

| Antioxidant | DPPH Scavenging | % Scavenging = 84.16% - 90.52% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.